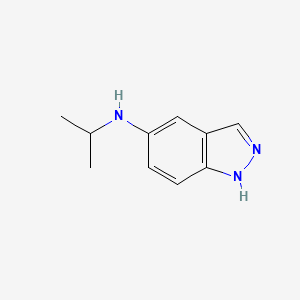

N-isopropyl-1H-indazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-propan-2-yl-1H-indazol-5-amine |

InChI |

InChI=1S/C10H13N3/c1-7(2)12-9-3-4-10-8(5-9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13) |

InChI Key |

ROTKVBNHXLXEIF-UHFFFAOYSA-N |

SMILES |

CC(C)NC1=CC2=C(C=C1)NN=C2 |

Canonical SMILES |

CC(C)NC1=CC2=C(C=C1)NN=C2 |

Origin of Product |

United States |

Preclinical Pharmacological Investigations and Biological Activities of N Isopropyl 1h Indazol 5 Amine Analogues

Target Identification and Validation for Indazole-based Compounds

The therapeutic potential of indazole derivatives is largely attributed to their ability to interact with the ATP-binding pocket of protein kinases, leading to the modulation of their catalytic activity. The structural flexibility of the indazole core allows for the design of analogues with varying selectivity and potency against different kinase targets.

Kinase Inhibition Profiles

The following sections delineate the inhibitory activities of N-isopropyl-1H-indazol-5-amine analogues against specific families of protein kinases.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. A novel quinazoline (B50416) derivative of this compound, identified as N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine, has been identified as a potent inhibitor of multiple CDKs. nih.gov This compound demonstrated significant inhibitory activity against CDK1, CDK2, CDK4, CDK8, and CDK9, which are involved in both cell cycle progression and transcriptional regulation. nih.gov Further biological evaluation revealed that this inhibition of CDKs leads to cell cycle arrest and apoptosis. nih.gov

Interactive Data Table: CDK Inhibition by this compound Analogue

| Compound | Target Kinases | Biological Effect |

| N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine | CDK1, 2, 4, 8, 9 | Cell cycle arrest, Apoptosis |

Protein Kinase CK2 Modulation

Protein kinase CK2 is a serine/threonine kinase that is ubiquitously expressed and constitutively active. It is implicated in a wide range of cellular processes, including cell growth, proliferation, and survival. Certain indazole derivatives have been identified as inhibitors of the catalytic subunit of human CK2α. biotech-asia.org For instance, a study identified 3,4,5,6,7-pentabromo-1H-indazole (K64) as a potent and selective inhibitor of CK2, demonstrating greater selectivity for CK2 over other kinases like PIM1, HIPK2, and DYRK1a. nih.gov The presence of a carboxyl group in the structure of indazole derivatives has been noted to be important for their CK2 inhibitory activity. biotech-asia.org

Interactive Data Table: CK2 Inhibition by Indazole Derivatives

| Compound | Target Kinase | Key Structural Feature for Activity |

| 3,4,5,6,7-pentabromo-1H-indazole (K64) | CK2α | Pentabromo substitution |

| Indazole-7-carboxylic acid derivatives | CK2α | Carboxyl group |

Akt (Protein Kinase B) Pathway Interference

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is common in cancer. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target this pathway. nih.gov One such compound, designated W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines. nih.gov Mechanistic studies revealed that W24 inhibits DNA synthesis, induces G2/M cell cycle arrest, and promotes apoptosis. nih.gov Furthermore, research into analog-sensitive Akt inhibitors has led to the development of indazole-based compounds like PrINZ, a derivative of the Abbott Labs Akt inhibitor A-443654, designed for selective inhibition of mutant Akt. rsc.orgresearchgate.net

Interactive Data Table: Antiproliferative Activity of Akt-inhibiting Indazole Analogue W24

| Cell Line | IC50 (µM) |

| HT-29 | 0.43 - 3.88 |

| MCF-7 | 0.43 - 3.88 |

| A-549 | 0.43 - 3.88 |

| HepG2 | 0.43 - 3.88 |

| HGC-27 | 0.43 - 3.88 |

Other Protein Tyrosine Kinase (PTK) Interactions

The indazole scaffold has been utilized to develop inhibitors of various protein tyrosine kinases involved in oncogenesis. nih.govbiotech-asia.org For example, 3-amino-1H-indazol-6-yl-benzamides have been synthesized and shown to exhibit single-digit nanomolar EC50 values against FMS-like tyrosine kinase 3 (FLT3), c-Kit, and the platelet-derived growth factor receptor alpha (PDGFRα). nih.gov These kinases are key drivers in several hematological malignancies and solid tumors. The design of these inhibitors often targets the 'DFG-out' conformation of the kinase activation loop, a strategy to achieve selectivity. nih.gov Additionally, indazole derivatives have been investigated as inhibitors of vascular endothelial growth factor receptors (VEGFRs), which are crucial for angiogenesis. biotech-asia.org

Interactive Data Table: PTK Inhibition by Indazole Analogues

| Compound Scaffold | Target Kinases | Potency (EC50) |

| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Nanomolar |

| Indazole derivatives | VEGFRs | Not specified |

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of NAD+ biosynthesis, which is critical for cellular metabolism and is often upregulated in cancer cells. Despite the extensive investigation of indazole analogues as kinase inhibitors, a review of the current scientific literature does not provide evidence of this compound or its direct analogues being investigated as inhibitors of NAMPT. The known inhibitors of NAMPT belong to different chemical classes. nih.govnih.govnih.gov

Enzyme Modulatory Effects

A review of the scientific literature reveals no published preclinical data regarding the modulatory effects of this compound or its close analogues on Nitric Oxide Synthase (NOS) isoforms.

While direct studies on this compound are not available, research into structurally related indazole-5-carboxamides has identified this class of compounds as highly potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B). nih.gov These findings suggest that the indazole scaffold is a promising framework for the development of MAO-B inhibitors.

The most potent compounds discovered in these series were N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide, which exhibited subnanomolar inhibitory concentrations. nih.gov Specifically, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide showed an IC50 value of 0.386 nM for human MAO-B and over 25,000-fold selectivity against MAO-A. nih.gov The introduction of a methyl group at the N1 position of the indazole ring was found to slightly increase the inhibitory potency and selectivity for MAO-B. tandfonline.com Computational docking studies have provided insights into the interaction of these inhibitors with the enzyme's binding site, explaining their high potency despite their relatively small molecular size. nih.gov

| Compound | hMAO-B IC50 (nM) | Selectivity Index (SI) vs. hMAO-A | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide | 0.56 | >16,000 | tandfonline.comnih.gov |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.39 | >25,000 | nih.govnih.gov |

| N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide | 0.68 | >14,000 | tandfonline.com |

| N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide | 1.59 | >6,000 | nih.govbiomedfrontiers.org |

There is no available scientific literature describing the preclinical pharmacological investigation of this compound or its analogues on cholinesterase activity.

Currently, there are no published studies in the scientific literature that evaluate the inhibitory activity of this compound or its direct analogues against the SARS-CoV-2 main protease (Mpro).

Receptor Interactions

5-HT3 Receptor (5-HT3R)

The indazole nucleus is a key structural feature in a class of potent and selective serotonin (B10506) 5-HT3 receptor antagonists. nih.gov A prominent example is Granisetron (B54018) (BRL 43694), an indazole-3-carboxamide derivative used clinically as an antiemetic to manage nausea and vomiting following chemotherapy and radiotherapy. cancer.govmedchemexpress.comwikipedia.org Granisetron acts as a selective 5-HT3 receptor antagonist, competitively blocking the action of serotonin at these receptors. cancer.gov Its main effect is to reduce the activity of the vagus nerve, which activates the vomiting center. wikipedia.org

Pharmacological studies have demonstrated the high affinity of granisetron for the 5-HT3 receptor, with a reported Ki value of 3.9 nM. caymanchem.com It shows high selectivity for the 5-HT3 receptor over other serotonin receptor subtypes, including 5-HT4 (Ki >1,000 nM), as well as other receptor types like dopamine (B1211576) and muscarinic receptors. wikipedia.orgcaymanchem.com The development of these indazole derivatives highlighted the importance of the indazole core in achieving potent antagonism at the 5-HT3 receptor. nih.gov

| Compound (Analogue) | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Granisetron (BRL 43694) | 5-HT3 | 3.9 nM | caymanchem.com |

| Granisetron (BRL 43694) | 5-HT4 | >1,000 nM | caymanchem.com |

5-HT4 Receptor (5-HT4R)

A review of the scientific literature did not yield preclinical data on the interaction of this compound or its analogues with the 5-HT4 receptor.

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Subtype 5 (M5) Positive Allosteric Modulation

The indazole scaffold has been identified as a crucial chemical framework for developing positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor subtype 5 (M5). Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, offering a pathway to enhance receptor function with greater subtype selectivity. This approach is particularly promising for the M5 receptor, as selective modulators have been challenging to develop due to the highly conserved nature of the orthosteric binding site among muscarinic receptor subtypes. researchgate.net

Through high-throughput screening and subsequent rapid analog synthesis, researchers have successfully optimized the indazole scaffold to create highly potent M5 PAMs. A notable example from these efforts is the compound ML380, chemically known as 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide. This compound emerged as one of the most potent M5-selective PAMs developed, demonstrating the utility of the indazole core in achieving significant potency and selectivity. researchgate.net

Transmembrane AMPA Receptor Regulatory Protein (TARP γ-8) Inhibition

Transmembrane AMPA receptor regulatory proteins (TARPs) are crucial for the trafficking and function of AMPA receptors, which mediate the majority of fast excitatory synaptic transmission in the brain. The TARP γ-8 subtype is selectively expressed in the forebrain, making it an attractive therapeutic target for neurological and psychiatric disorders. nih.gov By targeting TARP γ-8, it is possible to modulate specific neural circuits, potentially offering therapeutic benefits without the side effects associated with non-selective AMPA receptor antagonists, such as motor impairment. nih.gov

Research has led to the discovery of molecules that can selectively antagonize AMPA receptors containing the TARP γ-8 subunit. nih.gov For instance, the compound JNJ-55511118 is a selective, high-affinity inhibitor of TARP γ-8-bound AMPA receptors. nih.gov Preclinical studies have shown that inhibiting these specific AMPA receptors can reduce behaviors associated with addiction. nih.govbiorxiv.orgbiorxiv.org Another compound, LY3130481, was found to selectively antagonize AMPA receptors containing γ-8, demonstrating antiepileptic effects in animal models without causing motor side effects. nih.gov While these findings highlight the therapeutic potential of TARP γ-8 inhibition, the existing literature does not specifically detail this compound analogues as inhibitors of this target.

In Vitro Biological Evaluation Methodologies

The biological activities of this compound analogues have been characterized using a variety of established in vitro methodologies. These assays are crucial for determining the compounds' efficacy and mechanism of action at the enzymatic and cellular levels.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining the specific molecular targets of a compound. For certain indazole analogues, these assays have been pivotal in identifying their potent inhibitory effects on key enzymes involved in cell cycle regulation. Cyclin-dependent kinases (CDKs) are critical regulators of cell cycle progression and transcription, and their inhibition can lead to apoptosis, making them a key target in cancer therapy. nih.gov

Intensive structural modifications of a series of quinazoline derivatives bearing an indazole moiety led to the identification of a potent inhibitor of CDKs 1, 2, 4, 8, and 9. nih.gov This demonstrates the power of enzyme inhibition assays in screening and identifying highly active compounds from a synthesized library.

Cell-based Functional Assays

Flow cytometry is another powerful cell-based technique used to analyze the effect of compounds on the cell cycle. mdpi.com By staining DNA with a fluorescent dye like propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified after treatment with a test compound. nih.gov

Antiproliferative Activity Assessment

A significant area of investigation for indazole analogues has been their antiproliferative activity against various cancer cell lines. The MTT assay is a primary tool for this assessment, providing IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. nih.gov

Studies have shown that a series of newly synthesized indazole derivatives exhibit significant and selective cytotoxicity against various human cancer cell lines. For example, one study found that their compounds showed selective antiproliferative activity against human colon cancer (HCT-116) and human breast cancer (MCF-7) cell lines. researchgate.net Another study identified compound 6o , a piperazine-indazole derivative, as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing significantly lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Compound 6o | HEK-293 (Normal) | - | 33.2 | nih.gov |

| Compound 5k | Hep-G2 | Hepatoma | 3.32 | nih.gov |

| Compound 5k | HEK-293 (Normal) | - | 12.17 | nih.gov |

Mechanisms of Action at the Cellular Level (e.g., Apoptosis Induction, Cell Cycle Disruption)

Beyond demonstrating antiproliferative activity, research has delved into the specific cellular mechanisms by which indazole analogues exert their effects. These investigations have confirmed that these compounds can induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells.

Further studies on the potent CDK inhibitor, compound 37d , revealed that it can arrest the cell cycle and induce apoptosis by activating PARP and caspase 3. nih.gov Similarly, compound 6o was found to affect apoptosis and the cell cycle, possibly through the inhibition of Bcl2 family members and by impacting the p53/MDM2 pathway. nih.gov Flow cytometry analysis of K562 cells treated with compound 6o showed a significant increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S phase, indicating that the compound exerts its antitumor effects by blocking cell cycle progression. nih.gov Another indole (B1671886) derivative, compound 5 , was also shown to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. mdpi.com

| Compound | Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Compound 37d | Hematological Malignancy Models | Cell cycle arrest, Apoptosis induction (via PARP and caspase 3 activation) | nih.gov |

| Compound 6o | K562 | Apoptosis induction, Cell cycle arrest at G0/G1 phase (possible inhibition of Bcl2 and p53/MDM2 pathway) | nih.gov |

| Compound 5 | HT29 | Cell cycle arrest at G1 phase, Apoptosis induction | mdpi.com |

Assessment of Anti-inflammatory Activity

Derivatives of the indazole nucleus have demonstrated notable anti-inflammatory properties in a variety of in vitro assays. The primary mechanism explored is the inhibition of key mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Studies have shown that certain indazole compounds can significantly inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.netmdpi.com This selective inhibition is a key characteristic of many modern nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vitro Anti-inflammatory Activity of Indazole Analogues

| Compound | Assay | Target | Key Finding | Reference |

|---|---|---|---|---|

| Indazole | Cytokine Inhibition | TNF-α | Concentration-dependent inhibition | researchgate.net |

| 5-Aminoindazole (B92378) | Cytokine Inhibition | TNF-α | Concentration-dependent inhibition | researchgate.net |

| 6-Nitroindazole | Cytokine Inhibition | IL-1β | Concentration-dependent inhibition | researchgate.net |

| Indazole Analogues | Enzyme Inhibition | COX-2 | Significant inhibitory activity | mdpi.com |

Antimicrobial and Antifungal Efficacy Studies

The indazole scaffold is a prominent feature in compounds developed for their antimicrobial and antifungal properties. nih.gov Research has identified numerous indazole derivatives with potent activity against a range of pathogenic microbes.

In antibacterial screenings, various N-methyl-3-aryl indazoles and other analogues have shown efficacy against both Gram-positive and Gram-negative bacteria, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govresearchgate.net Some novel 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles containing electron-withdrawing groups (e.g., –Cl, –NO₂, –Br) were found to be more potent against tested bacterial strains than the standard drug ciprofloxacin. tandfonline.com

In the realm of antifungal research, indazole derivatives have demonstrated significant activity. Studies have reported the efficacy of these compounds against fungal strains like Candida albicans and Aspergillus niger. nih.govresearchgate.net Certain synthesized indazole derivatives exhibited greater potency against the tested fungal strains than the standard drug fluconazole, indicating their potential as lead compounds for new antifungal agents. tandfonline.com The mechanism for some of these compounds is suggested to be the inhibition of filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Indazole Analogues

| Compound Class | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | S. aureus, E. coli, K. pneumoniae | MIC (μg/mL) | Potent activity, some exceeding ciprofloxacin | tandfonline.com |

| 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles | A. flavus, Mucor, C. albicans | MIC (μg/mL) | Potent activity, some exceeding fluconazole | tandfonline.com |

| 1H-Indazole Aromatic Carboxylic Acid Amides | Pythium aphanidermatum | EC₅₀ (μg/mL) | 16.75 | nih.gov |

| 1H-Indazole Aromatic Carboxylic Acid Amides | Rhizoctonia solani | EC₅₀ (μg/mL) | 19.19 | nih.gov |

Antiparasitic Activity (e.g., against Trypanosoma brucei)

While specific data against Trypanosoma brucei is limited for this exact class, extensive research has confirmed the potent antiparasitic activity of indazole analogues against other protozoan pathogens.

A series of 2H-indazole derivatives demonstrated significant in vitro activity against the intestinal parasites Giardia intestinalis, Entamoeba histolytica, and the urogenital parasite Trichomonas vaginalis. mdpi.com Many of these compounds were found to be substantially more potent than metronidazole (B1676534), a standard therapeutic agent for these infections. mdpi.com For example, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

Furthermore, derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have shown potent and selective inhibitory activity against intracellular forms of Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana, the parasites responsible for leishmaniasis. nih.gov

Table 3: In Vitro Antiprotozoal Activity of Indazole Analogues

| Compound Class | Parasite | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | Giardia intestinalis | IC₅₀ | Up to 12.8x more active than metronidazole | mdpi.com |

| 2-phenyl-2H-indazole derivatives | Entamoeba histolytica | IC₅₀ | More potent than metronidazole | mdpi.com |

| 2-phenyl-2H-indazole derivatives | Trichomonas vaginalis | IC₅₀ | More potent than metronidazole | mdpi.com |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania amazonensis | IC₅₀ (µM) | 0.43–5.6 | nih.gov |

Preclinical in vivo Activity Studies (excluding clinical trials)

Efficacy in Relevant Disease Models

The promising in vitro activities of indazole analogues have been translated into significant efficacy in preclinical animal models of disease.

In a well-established model of acute inflammation, the carrageenan-induced hind paw edema model in rats, indazole and its derivatives like 5-aminoindazole demonstrated significant, dose-dependent, and time-dependent anti-inflammatory effects. nih.gov The administration of these compounds led to a substantial reduction in paw swelling. Notably, 5-aminoindazole at a specific dose achieved an 83.09% inhibition of paw edema, an effect comparable to that of the standard NSAID, diclofenac. nih.gov

In the context of parasitic diseases, indazole derivatives have been evaluated in a murine model of cutaneous leishmaniasis using susceptible BALB/c mice infected with L. amazonensis. nih.gov These in vivo studies are crucial for confirming the antileishmanial potential of compounds identified in vitro. The goal in this model is to achieve a significant reduction in lesion size and parasite load, which serves as a strong indicator of therapeutic efficacy. nih.gov

Pharmacodynamic Marker Analysis

Pharmacodynamic studies have been conducted to link the observed in vivo efficacy of indazole analogues with their mechanisms of action at the molecular level. The anti-inflammatory effects seen in the rat paw edema model were directly correlated with the compounds' ability to inhibit key biological markers of inflammation. nih.gov

Structure Activity Relationship Sar Studies of N Isopropyl 1h Indazol 5 Amine Derivatives

Impact of N-Substitution (e.g., Isopropyl Group) on Biological Activity

The nature of the substituent at the nitrogen atom of the indazole ring plays a pivotal role in determining the biological activity of its derivatives. In the case of N-isopropyl-1H-indazol-5-amine, the isopropyl group at the N-1 position is a key feature. Studies on various indazole derivatives have consistently shown that the size, shape, and electronic properties of the N-substituent can dramatically alter potency and selectivity.

For instance, in a series of 6-substituted aminoindazole derivatives, relocating a methyl group from the N-1 to the N-2 position was found to decrease the anti-proliferative activity of most compounds. However, for isopropyl-substituted compounds, this change did not diminish the activity, highlighting the unique influence of the isopropyl group. nih.gov Specifically, one N-isopropyl derivative demonstrated potent activity against the HCT116 colon cancer cell line with an IC50 value of 2.5 ± 1.6 μM. nih.gov

Furthermore, research on other indazole-based compounds has revealed that N-alkylation can significantly impact activity. For example, in a study of isosteviol-based 1,3-aminoalcohols, N-alkyl substitution was generally found to reduce antiproliferative activity. nih.gov This underscores the specific and often unpredictable nature of N-substitution effects, where an isopropyl group might confer favorable properties in one molecular context but not another. The steric bulk and lipophilicity of the isopropyl group can influence how the molecule fits into the binding pocket of its biological target, thereby affecting its inhibitory potential.

Substituent Effects on the Indazole Ring System (e.g., position-5 amino group)

The substituents on the benzene (B151609) portion of the indazole ring system are critical determinants of biological activity. The amino group at the 5-position of this compound is a key functional group that can be modified to modulate the compound's properties.

Influence of Indazole Nitrogen Substitution Patterns

The substitution pattern on the pyrazole (B372694) part of the indazole ring, specifically the position of the nitrogen substituent (N-1 versus N-2), is a well-established factor in determining biological activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.govaustinpublishinggroup.com This inherent stability can influence the preferred conformation of the molecule and its interaction with biological targets.

Peripheral Ring Modifications and their Effects on Potency and Selectivity

Modifications to the peripheral benzene ring of the indazole scaffold have been extensively explored to enhance potency and selectivity. The position and nature of these substituents can have a profound impact.

For example, in a series of 1H-indazole-3-carboxamide derivatives developed as GSK-3 inhibitors, a methyl group at the 5-position of the indazole ring resulted in lower activity compared to methoxy (B1213986) derivatives at the same position. nih.gov This highlights the importance of the electronic and steric properties of the substituent at this position. In another study on FGFR1 and FGFR2 inhibitors, fluorine substitution at the 6-position of the indazole ring led to improved enzymatic and cellular potency. nih.gov

Correlation between Structural Features and Target Binding Affinity

The binding affinity of indazole derivatives to their biological targets is directly correlated with their specific structural features. Molecular docking studies have provided valuable insights into these interactions.

For instance, the N-H of the indazole ring is often involved in forming hydrogen bonds with key residues in the ATP-binding pocket of kinases. nih.gov In the case of FGFR1 inhibitors, the nitrogen atom of the indazole group and the N-H of an amide bond were shown to form hydrogen bonds with hinge residues. nih.gov The substituents on the indazole ring can also play a crucial role in binding. Hydrophobic groups can fill hydrophobic cavities within the binding site, enhancing potency. nih.gov

Modulation of Biological Activity through Heterocyclic Isosteric Replacements

Isosteric replacement, the substitution of one atom or group of atoms with another that has similar physical and chemical properties, is a common strategy in drug design to modulate biological activity. In the context of indazole derivatives, replacing parts of the molecule with other heterocyclic rings can lead to improved potency, selectivity, or pharmacokinetic properties.

For example, in the development of neuroprotective MAO-B inhibitors, the bioisosteric replacement of an amide group with a 1,2,4-oxadiazole (B8745197) ring in a series of 5-substituted-1H-indazoles resulted in the most potent and selective inhibitor. bohrium.comnih.gov This modification highlighted the importance of molecular flexibility, as the oxadiazole-containing compound showed better shape complementarity within the enzyme's active site. bohrium.comnih.gov

In another instance, the replacement of a difluorophenyl moiety with polar pyridinyl and alkoxy-substituted pyridinyl groups in a series of GSK-3 inhibitors led to compounds with promising activities and improved selectivity. nih.gov These examples demonstrate that the strategic replacement of specific molecular fragments with different heterocyclic systems can be a powerful tool for fine-tuning the biological profile of indazole-based compounds.

Computational and Theoretical Studies on N Isopropyl 1h Indazol 5 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

No specific molecular docking studies for N-isopropyl-1H-indazol-5-amine against any protein target were identified in the available literature. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a given compound, this would typically involve simulating its interaction with the binding site of a biologically relevant protein. Such an analysis for this compound would provide insights into its potential biological targets and binding affinity. However, no such data, including binding energy calculations or identification of key interacting amino acid residues, has been published.

Molecular Dynamics Simulations for Binding Conformations

Similarly, there is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations are used to analyze the physical movements of atoms and molecules, providing a more dynamic picture of the binding conformation of a ligand within a protein's active site over time. These simulations can assess the stability of predicted binding modes from molecular docking. The absence of such studies means that the conformational stability and dynamic behavior of this compound in complex with any potential protein targets remain uncharacterized.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Dedicated quantum chemical calculations for this compound are not present in the surveyed literature. These calculations, often employing methods like Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. Key parameters that would be determined from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the generation of molecular electrostatic potential maps. This information is crucial for predicting a molecule's reactivity, stability, and intermolecular interaction patterns. Without these specific calculations, a detailed understanding of the electronic properties of this compound is lacking.

Cheminformatics and in silico Screening for Activity Prediction

There are no specific cheminformatics or in silico screening studies focused on predicting the biological activity of this compound. Cheminformatics tools are often used to analyze large datasets of chemical compounds to identify structure-activity relationships (SAR) and predict the properties of new molecules. In silico screening involves virtual screening of compound libraries against biological targets. The lack of such studies indicates that the potential biological activities and properties of this compound have not been systematically explored using these computational approaches.

Pharmacophore Modeling for Compound Design

No pharmacophore models have been developed based on or for the design of compounds related to this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Such models are instrumental in the design of new, more potent compounds and for virtual screening of compound databases to find novel scaffolds. The absence of published pharmacophore models for this compound suggests a lack of a known biological target or a series of active analogues from which such a model could be derived.

Analytical Methodologies for N Isopropyl 1h Indazol 5 Amine and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of N-isopropyl-1H-indazol-5-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in the molecule.

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra offer a detailed map of the chemical environment of each proton and carbon atom, respectively.

A key aspect of the NMR analysis of N-alkylated indazoles is the determination of the site of alkylation. The alkyl group can attach to either the N1 or N2 position of the indazole ring, resulting in two possible regioisomers. The differentiation between these isomers is critical and can be achieved through advanced NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC). nih.gov In an HMBC experiment on an N1-substituted indazole, a correlation is typically observed between the protons of the N-alkyl group and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, the correlation is seen between the N-alkyl protons and the C3 carbon. nih.govbeilstein-journals.org

For this compound, the following are the expected NMR characteristics. The ¹H NMR spectrum would show signals for the aromatic protons on the indazole ring, the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and the protons of the amino group. The chemical shifts of the indazole protons are influenced by the electronic effects of the amino and isopropyl groups.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indazole ring are characteristic of this heterocyclic system, while the signals for the isopropyl group will appear in the aliphatic region of the spectrum. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Indazole-H3 | 7.8 - 8.0 | s | - |

| Indazole-H4 | 7.2 - 7.4 | d | 8.5 - 9.0 |

| Indazole-H6 | 6.8 - 7.0 | dd | 8.5 - 9.0, 2.0 - 2.5 |

| Indazole-H7 | 7.4 - 7.6 | d | 2.0 - 2.5 |

| NH₂ | 3.5 - 4.5 | br s | - |

| Isopropyl-CH | 4.5 - 4.7 | sept | 6.5 - 7.0 |

| Isopropyl-CH₃ | 1.4 - 1.6 | d | 6.5 - 7.0 |

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Indazole-C3 | 133 - 136 |

| Indazole-C3a | 120 - 123 |

| Indazole-C4 | 115 - 118 |

| Indazole-C5 | 145 - 148 |

| Indazole-C6 | 110 - 113 |

| Indazole-C7 | 123 - 126 |

| Indazole-C7a | 140 - 143 |

| Isopropyl-CH | 48 - 52 |

| Isopropyl-CH₃ | 22 - 25 |

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used, often in conjunction with Liquid Chromatography (LC-MS).

In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound (molecular formula C₁₀H₁₃N₃), the expected monoisotopic mass is 175.1109 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for the analysis of complex mixtures and for impurity profiling.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃ |

| Molecular Weight | 175.23 g/mol |

| Monoisotopic Mass | 175.1109 g/mol |

| Expected [M+H]⁺ ion (ESI-MS) | 176.1182 m/z |

Note: Values are calculated based on the chemical formula.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amino group, the C-H bonds of the aromatic ring and the isopropyl group, and the C=C and C=N bonds of the indazole ring system.

The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while those of the aliphatic isopropyl group are found just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring are expected in the 1500-1650 cm⁻¹ region. The IR spectrum of the parent 1H-indazole shows characteristic bands in these regions. chemicalbook.com The spectrum of 5-aminoindazole (B92378) also displays the expected N-H stretching vibrations. nist.gov

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=C, C=N Stretch (aromatic ring) | 1500 - 1650 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: Predicted values are based on data from analogous structures and may vary.

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method is typically used. sielc.com This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound will depend on its polarity relative to other components in the sample. Isomeric impurities, such as the N2-alkylated isomer, can often be separated from the desired N1-isomer with an optimized HPLC method. researchgate.net

Table 5: Typical HPLC Parameters for the Analysis of Indazole Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Note: These are general parameters and require optimization for the specific compound.

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. mdpi.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns.

UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening. A UPLC method for this compound would offer improved separation of closely related impurities and a significant reduction in analysis time compared to a standard HPLC method. mdpi.comwaters.com The development of a UPLC method would follow similar principles to HPLC method development, involving the selection of an appropriate column and the optimization of the mobile phase composition and gradient.

Solid-State Characterization Techniques

The physical properties of an active pharmaceutical ingredient (API) can be significantly influenced by its solid-state structure. For indazole derivatives such as this compound, a thorough characterization of the solid form is a fundamental aspect of chemical and pharmaceutical development.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in confirming the molecular structure of this compound and its analogues, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For indazole derivatives, this technique can unambiguously establish the substitution pattern on the indazole ring and the conformation of the isopropyl group. researchgate.net

While specific crystallographic data for this compound is not widely available in published literature, analysis of related indazole structures reveals common features. The bicyclic indazole core is typically planar, and the crystal packing is often stabilized by hydrogen bonding and π-stacking interactions. In the case of this compound, the amino group is expected to be a key participant in hydrogen bonding networks.

Table 1: Representative Crystallographic Data for an Indazole Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 985.2 |

| Z | 4 |

Note: The data in this table is representative of a typical indazole derivative and is for illustrative purposes, as specific data for this compound is not publicly documented.

Differential Scanning Calorimetry (DSC) for Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. ijmtlm.org Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability, which can have significant implications. lboro.ac.uktainstruments.com Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate and characterize polymorphism. researchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.com A DSC thermogram provides information about various thermal events, such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC would be employed to determine its melting point and to screen for the presence of different polymorphic forms. Each polymorph will typically have a unique melting endotherm at a specific temperature and with a characteristic enthalpy of fusion.

For instance, a study of the related compound ornidazole (B1677491) using DSC revealed multiple endothermic peaks, suggesting the presence of more than one phase. nih.gov The appearance of a new crystalline form of a pharmaceutical substance can impact its performance. tainstruments.com The parent compound, 5-aminoindazole, has a reported melting point in the range of 175-178 °C. sigmaaldrich.comsigmaaldrich.com The introduction of the isopropyl group in this compound would be expected to alter this melting point.

Table 2: Hypothetical DSC Data for Two Polymorphs of an Indazole Derivative

| Polymorph | Onset of Melting (°C) | Peak Melting Temperature (°C) | Enthalpy of Fusion (J/g) |

| Form A | 148.2 | 150.5 | 85.3 |

| Form B | 160.7 | 163.1 | 95.8 |

Note: This table presents hypothetical data to illustrate how DSC can distinguish between different polymorphs. Actual values for this compound would need to be determined experimentally.

The combination of X-ray crystallography and DSC provides a comprehensive understanding of the solid-state chemistry of this compound and its analogues, which is essential for controlled and reproducible manufacturing and formulation.

Future Directions and Research Gaps in N Isopropyl 1h Indazol 5 Amine Research

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to advancing the study of N-isopropyl-1H-indazol-5-amine. While established methods for the synthesis of substituted indazoles exist, future research should focus on novel pathways that offer improved yields, scalability, and access to a wider range of derivatives. benthamdirect.comresearchgate.netnih.gov

Recent advances in synthetic organic chemistry, such as metal-free and external oxidant-free electrochemical methods for C-3 amination of 2H-indazoles, could be adapted for the synthesis of this compound analogs. researchgate.net Furthermore, exploring one-pot cascade reactions, catalyzed by agents like copper ferrite (B1171679) nanoparticles, could provide a more sustainable and efficient approach to producing indazole derivatives. researchgate.net The development of methodologies for the regioselective functionalization of the indazole core is another critical area. For instance, new methods for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for other therapeutic agents, highlight the ongoing need for practical and large-scale synthetic routes. chemrxiv.org

Future synthetic strategies could also involve the application of flow chemistry, which can offer better control over reaction parameters and improve safety and scalability. The exploration of C-H bond functionalization strategies, as demonstrated in the synthesis of other indazole derivatives, could also open up new avenues for creating novel analogs of this compound. nih.gov

Identification of Undiscovered Biological Targets

Currently, much of the research on indazole derivatives, including those structurally related to this compound, has focused on their role as kinase inhibitors. nih.govrsc.org However, the privileged indazole scaffold is known to interact with a wide range of biological targets, suggesting that this compound may have therapeutic potential beyond cancer treatment. austinpublishinggroup.comresearchgate.netnih.govresearchgate.net

Future research should aim to identify novel biological targets for this compound and its derivatives. This can be achieved through comprehensive screening against a broad panel of enzymes and receptors. For example, indazole derivatives have shown activity as inhibitors of enzymes like monoamine oxidase (MAO), which is relevant for neurodegenerative diseases, and as modulators of receptors such as the 5-HT3 receptor, involved in nausea and vomiting. austinpublishinggroup.comnih.gov

The investigation of this compound's potential as an anti-inflammatory, antimicrobial, or antiviral agent is also warranted, given the diverse biological activities reported for other indazole-containing compounds. biotech-asia.orgresearchgate.net Target identification and validation studies will be crucial in uncovering new therapeutic applications for this chemical entity.

Advanced SAR and Mechanistic Studies for Optimized Potency and Selectivity

A detailed understanding of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of this compound-based compounds. While some SAR studies have been conducted on related indazole derivatives, a systematic exploration of the effects of substituents on the this compound scaffold is needed. nih.gov

Future research should focus on:

Systematic modification of the isopropyl group: Investigating how changes to the size, shape, and electronics of the N1-substituent impact biological activity.

Exploration of various substituents on the benzene (B151609) ring: Understanding the influence of different functional groups at various positions of the indazole core on target binding and selectivity. nih.gov For example, studies on other indazoles have shown that substitutions at the C3, C5, and C6 positions can be critical for activity. nih.govnih.gov

Mechanistic studies: Elucidating the precise molecular mechanisms by which this compound and its active derivatives interact with their biological targets. This includes techniques like X-ray crystallography of ligand-protein complexes to understand binding modes.

These studies will provide a rational basis for the design of next-generation compounds with improved therapeutic profiles.

Development of New Derivatization Strategies for Enhanced Bioactivity

The development of novel derivatization strategies can significantly enhance the bioactivity and drug-like properties of this compound. This involves the introduction of various chemical moieties to the core structure to improve target engagement, pharmacokinetic properties, and reduce potential off-target effects.

One promising approach is the use of bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties to improve biological activity or other important parameters. researchgate.netcambridgemedchemconsulting.com For instance, the replacement of an amide linker with a 1,2,4-oxadiazole (B8745197) ring has been shown to yield potent and selective MAO-B inhibitors in a series of 1H-indazoles. nih.gov Similarly, replacing a quinazoline (B50416) core with a benzimidazole (B57391) scaffold has been a successful strategy in developing potent FLT3 inhibitors. tandfonline.com

Another strategy is molecular hybridization , which involves combining the this compound scaffold with other pharmacologically active fragments to create hybrid molecules with dual or synergistic activities. nih.gov The synthesis of indazole-triazole-oxadiazole hybrids has been explored for antimicrobial activity. researchgate.net These approaches can lead to the discovery of new chemical entities with novel mechanisms of action and improved therapeutic potential.

Application of Advanced Computational Tools for Predictive Modeling

Advanced computational tools play an increasingly important role in modern drug discovery and can be effectively applied to accelerate research on this compound. biotech-asia.org

Future research should leverage computational approaches for:

Virtual Screening: To identify potential biological targets for this compound by docking the molecule into the binding sites of a wide range of proteins.

Predictive SAR Modeling: To develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of novel derivatives before their synthesis, thus prioritizing the most promising candidates. nih.gov

Molecular Dynamics Simulations: To study the dynamic behavior of the compound and its analogs within the binding pocket of their targets, providing insights into the stability of the interaction and the role of specific residues. nih.gov

ADMET Prediction: To computationally predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. biotech-asia.org

The integration of these computational methods with experimental studies will facilitate a more rational and efficient design of novel this compound-based therapeutic agents. plos.orgepa.gov

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of N-isopropyl-1H-indazol-5-amine?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:

Q. What synthetic strategies are effective for preparing N-isopropyl-1H-indazol-5-amine?

- Methodological Answer :

- Step 1 : Start with 5-nitro-1H-indazole. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

- Step 2 : Perform N-alkylation with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR chemical shifts with computed spectra (DFT calculations). For example, discrepancies in amine proton shifts may arise from solvent effects or hydrogen bonding .

- Twinned Crystals : If X-ray data shows twinning, use SHELXL’s TWIN command to refine the structure. Validate with R-factor convergence (<5% difference) .

- Dynamic Effects : Variable-temperature NMR can detect conformational flexibility (e.g., isopropyl rotation) that X-ray static models may miss .

Q. What experimental designs are optimal for studying the biological activity of N-isopropyl-1H-indazol-5-amine?

- Methodological Answer :

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs, leveraging the indazole scaffold’s affinity for ATP-binding pockets .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against purified targets (e.g., kinase assays with ADP-Glo™ kits).

- Cellular Uptake : Use fluorescent derivatives (e.g., BODIPY tagging) tracked via confocal microscopy .

- Data Validation : Replicate dose-response curves (n ≥ 3) and apply statistical models (e.g., Hill equation for EC₅₀) .

Q. How can regioselectivity challenges during functionalization of the indazole core be addressed?

- Methodological Answer :

- Directing Groups : Introduce a temporary protecting group (e.g., Boc on the amine) to steer electrophilic substitution to the C3 position .

- Metal-Catalyzed Reactions : Use Pd-mediated C-H activation (e.g., Pd(OAc)₂ with pivalic acid) for selective arylation at the C7 position .

- Computational Guidance : DFT-based Fukui function analysis predicts reactive sites for electrophiles/nucleophiles .

Data Analysis and Validation

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, a 3² factorial design for alkylation conditions .

- In-line Monitoring : Employ ReactIR to track reaction progress via intermediate absorbance peaks (e.g., amine formation at ~1650 cm⁻¹) .

- Quality Control : Implement LC-MS for every batch to detect impurities (e.g., unreacted starting material) .

Q. How should researchers handle conflicting bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Use a reference compound (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability .

- Orthogonal Assays : Validate hits in cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems .

- Meta-Analysis : Apply hierarchical clustering to identify outliers or platform-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.